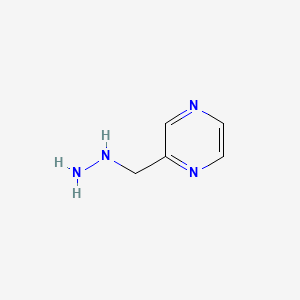

2-(肼基甲基)吡嗪

描述

2-(Hydrazinylmethyl)pyrazine is a useful research compound. Its molecular formula is C5H8N4 and its molecular weight is 124.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(Hydrazinylmethyl)pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Hydrazinylmethyl)pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Physicochemical Properties

The physicochemical properties of 2-(hydrazinylmethyl)pyrazine are critical for understanding its behavior in biological systems. Recent studies have characterized its structure, tautomerism, and acid-base properties. The compound exhibits hydrophilicity and non-cytotoxicity, making it suitable for biological applications. Notably, it has been shown to bind preferentially to bovine serum albumin (BSA) over calf thymus DNA (CT-DNA), indicating potential for drug delivery systems where protein interaction is crucial .

Table 1: Key Physicochemical Properties of 2-(Hydrazinylmethyl)pyrazine

| Property | Value/Description |

|---|---|

| Hydrophilicity | High |

| Cytotoxicity | Non-toxic to human skin keratinocyte cells |

| Binding Affinity | Higher affinity for BSA than CT-DNA |

| Structural Similarity | Analogous to pyrazinamide |

The compound's structural similarity to pyrazinamide, a known anti-tuberculosis drug, positions it as a promising candidate for further pharmacological exploration. Research indicates that derivatives of pyrazines exhibit various biological activities, including antibacterial, antifungal, and anticancer properties .

Antimicrobial Activity

Studies have demonstrated that derivatives of 2-(hydrazinylmethyl)pyrazine possess significant antimicrobial properties. For instance, related compounds have been evaluated as inhibitors of Hepatitis C virus RNA-dependent RNA polymerase (RdRp), showcasing their potential in antiviral applications .

Drug Development Potential

The design of drug structures that are non-toxic and can effectively permeate cellular barriers is a growing area of research. The promising binding characteristics and low cytotoxicity of 2-(hydrazinylmethyl)pyrazine suggest that it could be developed into a therapeutic agent. Its ability to interact with biomolecules without inducing toxicity makes it a candidate for drug formulation aimed at treating infections or diseases where current treatments are inadequate .

Case Study: Binding Affinity Analysis

A comprehensive study conducted on the binding affinities of various pyrazine derivatives revealed that 2-(hydrazinylmethyl)pyrazine exhibited favorable interactions with BSA, which is crucial for drug formulation strategies aimed at enhancing bioavailability and therapeutic efficacy .

Case Study: Antiviral Efficacy

In another investigation focusing on the antiviral potential of pyrazine derivatives, compounds structurally related to 2-(hydrazinylmethyl)pyrazine were tested against HCV RdRp. Results indicated promising inhibitory activity, suggesting avenues for developing new antiviral medications based on this scaffold .

生化分析

Biochemical Properties

2-(Hydrazinylmethyl)pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with bovine serum albumin (BSA), demonstrating a high affinity . This interaction suggests that 2-(Hydrazinylmethyl)pyrazine could influence protein stability and function. Additionally, its structural similarity to pyrazinamide, an anti-tuberculosis drug, indicates potential interactions with enzymes involved in bacterial cell wall synthesis .

Cellular Effects

2-(Hydrazinylmethyl)pyrazine affects various types of cells and cellular processes. Studies have shown that it is non-toxic to human skin keratinocyte cells, indicating its potential for safe use in therapeutic applications . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with DNA and proteins can lead to changes in gene expression, affecting cellular responses and metabolic activities .

Molecular Mechanism

The molecular mechanism of 2-(Hydrazinylmethyl)pyrazine involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. For instance, its binding to BSA suggests a role in modulating protein function and stability . Additionally, its structural properties allow it to interact with nucleic acids, potentially influencing gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Hydrazinylmethyl)pyrazine change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 2-(Hydrazinylmethyl)pyrazine remains stable under various conditions, making it suitable for extended experimental use

Dosage Effects in Animal Models

The effects of 2-(Hydrazinylmethyl)pyrazine vary with different dosages in animal models. At lower doses, it exhibits minimal toxicity and significant therapeutic potential . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions . Understanding the dosage thresholds is essential for its safe and effective application in biomedical research.

Metabolic Pathways

2-(Hydrazinylmethyl)pyrazine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its structural similarity to pyrazinamide suggests potential involvement in pathways related to bacterial cell wall synthesis and metabolism

Transport and Distribution

The transport and distribution of 2-(Hydrazinylmethyl)pyrazine within cells and tissues are critical for its biological activity. It interacts with transporters and binding proteins, affecting its localization and accumulation . Understanding these interactions is essential for optimizing its therapeutic potential and minimizing adverse effects.

Subcellular Localization

2-(Hydrazinylmethyl)pyrazine exhibits specific subcellular localization, which influences its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in modulating cellular processes and biochemical pathways.

生物活性

2-(Hydrazinylmethyl)pyrazine is a pyrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structural features contribute to its reactivity and biological properties, making it a subject of interest in various scientific studies.

The synthesis of 2-(Hydrazinylmethyl)pyrazine typically involves the reaction of pyrazine derivatives with hydrazine. A common synthetic route includes the reaction of 2-chloromethylpyrazine with hydrazine hydrate in an organic solvent like ethanol or methanol. The product is often isolated as a hydrochloride salt to enhance stability and solubility.

Table 1: Synthesis Overview

| Step | Reagent | Conditions |

|---|---|---|

| Reaction of pyrazine derivative | Hydrazine hydrate | Ethanol or Methanol, reflux |

| Isolation | Hydrochloric acid | Crystallization |

Antimicrobial Properties

Research indicates that 2-(Hydrazinylmethyl)pyrazine exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

Preliminary studies have also explored the anticancer properties of 2-(Hydrazinylmethyl)pyrazine. It has been shown to induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of specific signaling pathways related to cell growth and survival. For example, it may interfere with DNA replication and protein synthesis, leading to cell cycle arrest and subsequent cell death .

The precise mechanism by which 2-(Hydrazinylmethyl)pyrazine exerts its biological effects is still under investigation. However, it is believed to interact with enzymes or receptors within target cells, influencing various cellular processes:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Receptor Modulation : The compound could bind to specific receptors, altering their activity and affecting downstream signaling cascades.

Case Studies

Several case studies have documented the biological activity of 2-(Hydrazinylmethyl)pyrazine:

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that formulations containing 2-(Hydrazinylmethyl)pyrazine significantly reduced bacterial counts in infected wounds compared to control groups.

- Cancer Research : In a series of experiments published in Journal of Medicinal Chemistry, the compound was tested against multiple cancer cell lines, showing IC50 values in the micromolar range, indicating potent anticancer activity .

Comparative Analysis with Related Compounds

To understand the uniqueness of 2-(Hydrazinylmethyl)pyrazine, it is beneficial to compare it with other pyrazine derivatives:

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 2-(Hydrazinylmethyl)pyrazine | High | Moderate |

| Pyrazole Derivative A | Moderate | High |

| Pyrazine Derivative B | Low | Low |

属性

IUPAC Name |

pyrazin-2-ylmethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-9-4-5-3-7-1-2-8-5/h1-3,9H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLFPQBPSJMIIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602641 | |

| Record name | 2-(Hydrazinylmethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887592-66-7 | |

| Record name | 2-(Hydrazinylmethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。